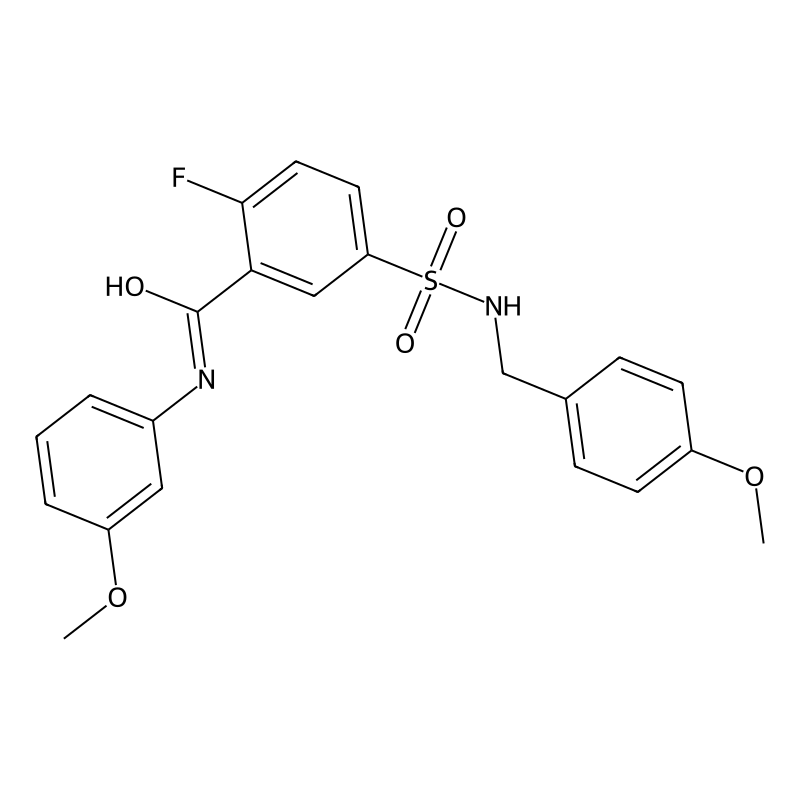

2-fluoro-N-(3-methoxyphenyl)-5-{[(4-methoxyphenyl)methyl]sulfamoyl}benzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

3-FLUORO-N-(4-METHOXYPHENYL)BENZAMIDE

2-FLUORO-N-(4-METHOXYPHENYL)BENZAMIDE

4-Chloro-N-(4-methoxyphenyl)benzamide

: This compound is used in Real-Time PCR Oligos, Primers, Probes and Genes Cloning, Protein Biology, Cell Culture and Transfection, Cell and Gene Therapy, and Cell Analysis .

4′-methoxy-3

: This fluorescent dye is a promising fluorescent probe of biomolecular structures and interactions, where local structural heterogeneity may possibly be revealed by resolving a distribution of ESIPT reaction rates .

Catalytic protodeboronation of pinacol boronic esters

: This research applied a protocol that allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation. The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .

R Discovery Academic Research

2-fluoro-N-(3-methoxyphenyl)-5-{[(4-methoxyphenyl)methyl]sulfamoyl}benzamide is a synthetic organic compound classified as a benzamide. This compound features a complex structure characterized by the presence of a fluorine atom, methoxy groups, and a sulfonamide moiety, which contribute to its diverse biological activities and potential applications in medicinal chemistry. The compound's unique attributes make it an interesting candidate for research in drug development and other industrial applications.

The chemical reactivity of 2-fluoro-N-(3-methoxyphenyl)-5-{[(4-methoxyphenyl)methyl]sulfamoyl}benzamide can be understood through various synthetic routes. Key reactions involved in its synthesis may include:

- Nitration and Reduction: This initial step introduces amino groups to the aromatic ring.

- Fluorination: The incorporation of the fluorine atom is typically achieved using fluorinating agents such as N-fluorobenzenesulfonimide.

- Methoxylation: Methoxy groups are introduced via methylation reactions with reagents like dimethyl sulfate or methyl iodide.

- Coupling Reactions: The final assembly of the compound is achieved through coupling intermediates using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Research into the biological activity of 2-fluoro-N-(3-methoxyphenyl)-5-{[(4-methoxyphenyl)methyl]sulfamoyl}benzamide suggests potential roles in enzyme inhibition and receptor modulation. The compound may interact with specific biological targets, leading to effects such as:

- Enzyme Inhibition: By binding to active sites of enzymes, it may hinder their activity.

- Receptor Binding: The compound could modulate the activity of cellular receptors, influencing various biochemical pathways.

The synthesis of this compound generally involves multi-step organic reactions. A typical synthetic route may include:

- Starting Material Preparation: Selecting appropriate benzene derivatives as precursors.

- Sequential Reactions: Conducting nitration, reduction, fluorination, and methoxylation in a controlled manner.

- Final Coupling: Using coupling agents to link all functional groups into the final product.

2-fluoro-N-(3-methoxyphenyl)-5-{[(4-methoxyphenyl)methyl]sulfamoyl}benzamide has several potential applications:

- Medicinal Chemistry: It is investigated for therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.

- Material Science: The compound may serve as a building block for synthesizing more complex molecules or new materials.

- Biological Research: It is studied for its possible roles in enzyme inhibition and receptor interactions.

Studies focusing on the interactions of 2-fluoro-N-(3-methoxyphenyl)-5-{[(4-methoxyphenyl)methyl]sulfamoyl}benzamide with biological targets are essential for understanding its mechanisms of action. These studies typically involve:

- Binding Affinity Tests: Evaluating how well the compound binds to specific enzymes or receptors.

- Functional Assays: Assessing the biological effects resulting from these interactions, such as changes in enzyme activity or cellular responses.

Several compounds share structural similarities with 2-fluoro-N-(3-methoxyphenyl)-5-{[(4-methoxyphenyl)methyl]sulfamoyl}benzamide. Here are some notable examples:

| Compound Name | Key Differences |

|---|---|

| 2-fluoro-N-(4-methoxybenzyl)-N-(3-methoxyphenyl)benzamide | Lacks the sulfonamide group |

| 5-(N-(4-methoxybenzyl)sulfamoyl)-N-(3-methoxyphenyl)benzamide | Lacks the fluorine atom |

| 2-fluoro-5-(N-(4-methoxybenzyl)sulfamoyl)benzamide | Lacks the methoxy group on the phenyl ring |

Uniqueness

The unique combination of both a fluorine atom and a sulfonamide group in 2-fluoro-N-(3-methoxyphenyl)-5-{[(4-methoxyphenyl)methyl]sulfamoyl}benzamide may enhance its binding affinity to biological targets and improve stability under physiological conditions compared to similar compounds.